alpha-glutinol molecular weight and chemical structure
alpha-glutinol molecular weight and chemical structure
An In-depth Technical Guide to the Molecular Weight and Chemical Structure of α-Glutinol
Abstract
α-Glutinol is a naturally occurring pentacyclic triterpenoid alcohol belonging to the D:B-friedooleanane class.[1] First isolated from Peltophorum africanum, this non-polar compound has garnered interest within the scientific community for its notable anti-inflammatory and neuroprotective properties.[1][2][3] Its unique stereochemistry and methyl group arrangement, which arise from extensive rearrangements during biosynthesis, distinguish it from more common triterpenes and influence its chemical reactivity and biological activity.[4] This guide provides a comprehensive technical overview of the molecular weight, structural elucidation, and physicochemical properties of α-glutinol, intended for professionals in chemical research and drug development. We will detail the spectroscopic data that form the basis of its structural confirmation and outline the standard workflow for its isolation and purification from natural sources.
Physicochemical and Structural Identifiers
The fundamental properties of α-glutinol are summarized below. These identifiers are crucial for database referencing, analytical characterization, and regulatory documentation. The molecular formula C30H50O indicates a high degree of saturation, characteristic of a complex polycyclic structure.[5]
| Property | Value | Source |
| Molecular Formula | C30H50O | [5] |
| Average Molecular Weight | 426.72 g/mol | [6][7] |
| Monoisotopic Mass | 426.386166214 Da | [5] |
| IUPAC Name | (3R,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol | [5] |
| CAS Number | 14554-13-3 | [5] |
| Synonyms | Glutin-5-en-3β-ol, Alnusenol, epi-Alnusenol | [5][6] |
| PubChem Compound ID | 12309496 | [5] |
| ChEBI ID | CHEBI:68874 | [5] |
The Pentacyclic Triterpenoid Structure of α-Glutinol
α-Glutinol is a pentacyclic triterpenoid, a class of compounds synthesized in plants from a 30-carbon precursor. Its core is a D:B-friedooleanane skeleton, which is characterized by a specific arrangement of five fused six-membered rings.[1]
Key structural features include:
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A Hydroxyl Group (-OH): Located at the C-3 position with a β-stereochemistry (pointing out of the plane). This functional group is a primary site for chemical modification and contributes to the molecule's biological interactions.[6]
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A Carbon-Carbon Double Bond (C=C): Positioned between C-5 and C-6 (Δ5).[4] The presence and location of this double bond are critical for its chemical reactivity, particularly in oxidative conditions.[4]
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Eight Methyl Groups: The arrangement of these methyl groups is a distinguishing feature of glutinol, resulting from a series of biosynthetic methyl rearrangements.[4] Notably, it possesses a methyl group at C-9 while lacking one at C-10, a pattern that differs from more common triterpenes like β-amyrin and significantly influences its chemical behavior.[4]
The complex, three-dimensional structure with defined stereocenters is essential to its function and interaction with biological targets.
Spectroscopic Foundation for Structural Elucidation
The definitive structure of α-glutinol is confirmed through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The causality for structural assignment rests on interpreting the specific signals generated by the molecule's unique atomic environment.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum reveals key diagnostic signals. A characteristic downfield signal around δ 5.62 (doublet, J ≈ 6.0 Hz) is indicative of the single olefinic proton at the C-6 position.[8] The proton attached to the carbon bearing the hydroxyl group (the oxymethine proton at C-3) typically resonates as a doublet around δ 3.46 (J ≈ 7.2 Hz).[8] Furthermore, the spectrum displays eight distinct singlets for the methyl groups, appearing in the upfield region (δ 0.83–1.15), confirming the triterpenoid nature of the molecule.[8]
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¹³C NMR: The carbon spectrum complements the proton data. It shows 30 distinct carbon signals, as expected from the molecular formula. Key resonances include two olefinic carbons (one protonated at ~δ 122.1 and one non-protonated at ~δ 141.6), which confirm the C5=C6 double bond.[8] The remaining signals correspond to the various methyl, methylene, methine, and quaternary carbons of the pentacyclic system.[8][9]
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2D NMR Techniques: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. HSQC correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals. HMBC reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the connectivity of the entire carbon skeleton and confirming the placement of quaternary carbons and methyl groups.[8]
3.2 Mass Spectrometry (MS) Mass spectrometry is used to determine the exact molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (e.g., to four or more decimal places), allowing for the unambiguous determination of the elemental composition as C30H50O.[10] Fragmentation patterns observed in MS/MS experiments can further provide structural information about different parts of the molecule.
Experimental Workflow: From Natural Source to Purified Analyte
The isolation of α-glutinol is a multi-step process rooted in the principles of natural product chemistry. The workflow is designed to systematically separate the target compound from a complex mixture of other plant metabolites based on its physicochemical properties, primarily its non-polar nature.[11]
Step-by-Step Methodology:
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Material Preparation: The source plant material (e.g., bark of Balfourodendron riedelianum or leaves of Peltophorum africanum) is collected, dried to remove water, and ground into a fine powder.[2][4] This increases the surface area, maximizing the efficiency of the subsequent extraction.
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Solvent Extraction: The powdered material is subjected to extraction with a non-polar organic solvent, such as n-hexane.[2][11] The choice of a non-polar solvent is a critical experimental decision based on the lipophilic nature of triterpenoids like α-glutinol. This step selectively dissolves non-polar compounds, leaving behind polar substances like carbohydrates and proteins.
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Concentration: The solvent containing the dissolved metabolites is filtered and then evaporated under reduced pressure (e.g., using a rotary evaporator). This yields a concentrated crude extract.
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Column Chromatography: This is the primary purification step. The crude extract is loaded onto a silica gel column.[4][12] A solvent system of increasing polarity (a gradient, e.g., from pure hexane to hexane with increasing amounts of ethyl acetate) is passed through the column. Compounds separate based on their affinity for the polar silica gel versus the less polar mobile phase. As a non-polar compound, α-glutinol will elute from the column with low-polarity solvents.
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Fraction Monitoring and Pooling: The eluent is collected in numerous small portions (fractions). Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which ones contain the target compound. Fractions with pure or highly enriched α-glutinol are combined.
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Crystallization and Final Characterization: The pooled fractions are concentrated, and the purified α-glutinol is often obtained as a white crystalline solid upon final solvent removal.[1] The identity and purity of the final product are then rigorously confirmed using the spectroscopic methods described in Section 3 (NMR, MS).
Natural Occurrence and Significance
α-Glutinol has been isolated from a diverse range of plant species. It is found in the bark, leaves, and other parts of plants such as Croton gratissimus, Balfourodendron riedelianum, and Euphorbia cyparissias.[4][5][13]
The interest in α-glutinol for drug development professionals stems from its reported biological activities. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms linked to the inhibition of COX-2, TNF-α, and other pro-inflammatory cytokines.[3][4] Its unique structure serves as a valuable scaffold for chemical diversification to explore new therapeutic agents.[4]
Conclusion
α-Glutinol is a well-characterized pentacyclic triterpenoid with a molecular formula of C30H50O and an average molecular weight of 426.72 g/mol . Its complex chemical structure, defined by a D:B-friedooleanane skeleton with a C-3β hydroxyl group and a Δ5 double bond, has been unequivocally established through advanced spectroscopic techniques, including 1D/2D NMR and high-resolution mass spectrometry. The established protocols for its isolation from natural sources rely on classical chromatographic techniques that exploit its non-polar character. As a bioactive natural product, α-glutinol represents a promising starting point for further investigation and development in medicinal chemistry.
References
-
PubChem. (n.d.). alpha-Glutinol | C30H50O | CID 12309496. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (2024). The Complete Spectral Data of Glutinol. Retrieved March 25, 2026, from [Link]
-
SANCDB. (n.d.). α-Glutinol. South African Natural Compound Database. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (n.d.). H and 13 C NMR spectroscopic data of glutinol dissolved in CDCl3. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (n.d.). C-NMR of glutinol showing the chemical shift similarities. Retrieved March 25, 2026, from [Link]
-
Castañeda, S. M. B., et al. (2024). Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains. Journal of Natural Products, ACS Publications. Retrieved March 25, 2026, from [Link]
-
PubChem. (n.d.). alpha-Glucosylrutin | C33H40O21 | CID 5489459. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
Wikidata. (2025). glutinol. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of glutinol isolated from PA, a known pentacyclic triterpene with anti-inflammatory activity. Retrieved March 25, 2026, from [Link]
-
EMBL-EBI. (n.d.). alpha-glutinol (CHEBI:68874). Retrieved March 25, 2026, from [Link]
-
Adebayo, S. A., et al. (2017). First isolation of glutinol and a bioactive fraction with good anti-inflammatory activity from n-hexane fraction of Peltophorum africanum leaf. Asian Pacific Journal of Tropical Medicine, 10(1), 42-46. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (n.d.). Glutinol (a) numbered structure and (b) structure optimized. Retrieved March 25, 2026, from [Link]
-
PubChem. (n.d.). Glutinol | C30H50O | CID 9932254. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
Research and Reviews. (2023). Strategies for Natural Products Isolation. Journal of Organic & Inorganic Chemistry. Retrieved March 25, 2026, from [Link]
-
Irfan, M., et al. (2023). Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1. Neurochemistry International. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 12. Isolation and Purification of Natural Products. Retrieved March 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. First isolation of glutinol and a bioactive fraction with good anti-inflammatory activity from n-hexane fraction of Peltophorum africanum leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha-Glutinol | C30H50O | CID 12309496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. α-Glutinol [sancdb.rubi.ru.ac.za]
- 7. alfachemic.com [alfachemic.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. alpha-glutinol (CHEBI:68874) [ebi.ac.uk]
